(4Z)-4-[3-(benzyloxy)benzylidene]-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 3-(benzyloxy)benzaldehyde with naphthalene-1-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazolone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazolone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens, acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered ring structures.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.
Medicine
The compound has shown promise in preclinical studies for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{[3-(METHOXY)PHENYL]METHYLIDENE}-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-{[3-(ETHOXY)PHENYL]METHYLIDENE}-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The presence of the benzyloxy group in (4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its biological activity and therapeutic potential.
Properties
Molecular Formula |
C27H19NO3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(4Z)-2-naphthalen-1-yl-4-[(3-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H19NO3/c29-27-25(28-26(31-27)24-15-7-12-21-11-4-5-14-23(21)24)17-20-10-6-13-22(16-20)30-18-19-8-2-1-3-9-19/h1-17H,18H2/b25-17- |
InChI Key |
MEMVVNOAVPCWLM-UQQQWYQISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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